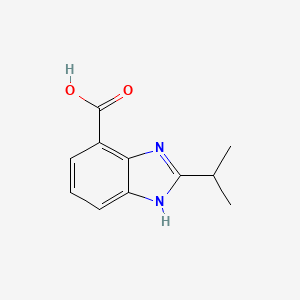
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-
説明
“1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is a chemical compound . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore, and is a part of many pharmaceutical drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .
Molecular Structure Analysis
The molecular structure of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” is C10H12N2 . The molecular weight is 160.2157 .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to have diverse biological and clinical applications . They have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .
科学的研究の応用
Medicinal Chemistry and Pharmacology The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, displaying a wide range of pharmacological functions. Vasuki et al. (2021) discuss the significance of benzimidazole derivatives, highlighting their antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties among others. The versatility of these compounds is attributed to their ability to undergo various chemical reactions, including the Mannich reaction, to produce pharmacologically active molecules (Vasuki et al., 2021).
Therapeutic Potential and Drug Development The therapeutic potential of benzimidazole compounds extends to a broad spectrum of diseases. Babbar, Swikriti, and Arora (2020) review the diverse biological activities of benzimidazole derivatives, emphasizing their role in antimicrobial, antiparasitic, anticancer, and central nervous system treatments. The presence of the benzimidazole core in various biologically active agents underscores its importance in the development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).
Synthetic Applications and Biological Activities Benzimidazole derivatives are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. Ibrahim (2011) reviews the synthetic utilities of these compounds, highlighting their applications in creating molecules with significant biological activities. The versatility of benzimidazoles in synthesis allows for the development of compounds with potential anticancer, antimicrobial, and antiviral properties (Ibrahim, 2011).
将来の方向性
Benzimidazole and its derivatives play an extraordinarily significant role as therapeutic agents . They have diverse pharmacological activities, and their development has emerged over recent years . Therefore, the future directions of “1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)-” could involve further exploration of its potential pharmacological activities.
作用機序
Target of Action
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, they can act as inhibitors, blocking the active sites of enzymes or preventing the binding of substrates .
Biochemical Pathways
Benzimidazole derivatives are known to influence various biochemical pathways due to their diverse biological activities .
Result of Action
The biological activities of benzimidazole derivatives can lead to various cellular responses, depending on their specific targets and mode of action .
特性
IUPAC Name |
2-propan-2-yl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6(2)10-12-8-5-3-4-7(11(14)15)9(8)13-10/h3-6H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFFMBLKMOKZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-7-carboxylic acid, 2-(1-methylethyl)- | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)
![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)
![(1R)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2575319.png)
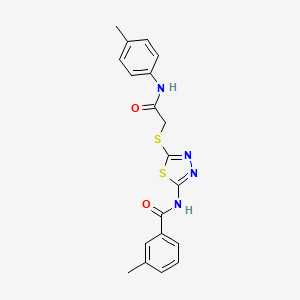
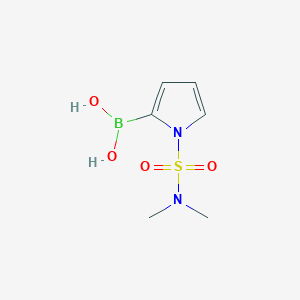
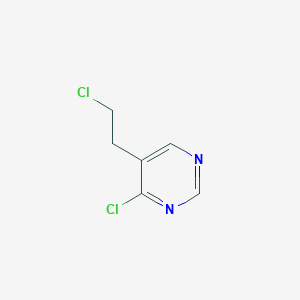
![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)
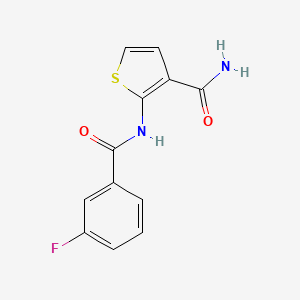

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)